4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol
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Overview
Description
4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C12H17ClN2O. It is known for its unique structure, which includes an amino group, a chlorophenyl group, and a cyclohexanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol typically involves the reaction of 2-amino-4-chlorophenylamine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol include:
- 2-Amino-4-chlorophenyl phenyl ether
- 5-Chloro-2-phenoxyaniline
- 2-Amino-4-chlorodiphenyl ether
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17ClN2O |
---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
4-(2-amino-4-chloroanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H17ClN2O/c13-8-1-6-12(11(14)7-8)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,15-16H,2-5,14H2 |
InChI Key |
CYNILYKQSBINIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=C(C=C(C=C2)Cl)N)O |
Origin of Product |
United States |
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